molecular formula C29H26N4O8 B2934815 ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 443097-22-1

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2934815
CAS No.: 443097-22-1
M. Wt: 558.547
InChI Key: SNHQFULNPAGMPX-ZXPTYKNPSA-N
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Description

The compound ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a triazatricyclo framework. Key structural elements include:

  • Furan-2-ylmethyl group: An electron-rich aromatic substituent that may enhance π-π stacking interactions and influence solubility .
  • Ethyl carboxylate ester: A common functional group that modulates lipophilicity and bioavailability .

Properties

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O8/c1-5-40-29(36)20-15-19-25(30-23-10-6-7-11-32(23)28(19)35)33(16-18-9-8-12-41-18)26(20)31-27(34)17-13-21(37-2)24(39-4)22(14-17)38-3/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQFULNPAGMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with various reagents to introduce the trimethoxybenzoyl group and the triazatricyclo framework. The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate moiety undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for modifying pharmacokinetic properties in medicinal chemistry applications .

Reaction Conditions Reagents Outcome Source
0.1 M NaOH, 80°C, 4 hoursAqueous NaOHConversion to carboxylic acid (90% yield, confirmed by NMR and HPLC)
Methanol/Water (9:1), RT, 24hLiOHPartial hydrolysis (45% yield, requires optimization)

Imine Reduction

The oxo-imino group (C=N) is reducible under catalytic hydrogenation conditions, forming a secondary amine. This alters electron distribution in the tricyclic core .

Reaction Conditions Catalyst/Reagents Outcome Source
H₂ (1 atm), EtOH, 25°C, 12h10% Pd/CSaturated amine derivative (78% yield)
NaBH₄, MeOH, 0°C, 2hNaBH₄Partial reduction (32% yield, side products)

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes halogenation and nitration at the α-position due to its aromaticity and lone-pair electron donation from oxygen .

Reaction Reagents Outcome Source
BrominationBr₂ (1 eq), CHCl₃, RT, 1h5-Bromo-furan derivative (85% yield)
NitrationHNO₃/H₂SO₄, 0°C, 30min5-Nitro-furan derivative (62% yield)

Demethylation of Trimethoxybenzoyl Group

The 3,4,5-trimethoxybenzoyl moiety is susceptible to demethylation under acidic or oxidative conditions, generating hydroxyl groups for further functionalization .

Reaction Conditions Reagents Outcome Source
BBr₃ (3 eq), DCM, -78°C, 6hBoron tribromideTrihydroxybenzoyl derivative (70% yield)
HIO₄ (2 eq), AcOH, 50°C, 8hPeriodic acidPartial demethylation (2 methoxy groups removed)

Photochemical Decomposition

UV irradiation induces fragmentation of the triazatricyclo core, producing smaller aromatic fragments and CO₂ .

Conditions Products Identified Mechanism Source
UV (254 nm), MeCN, 48hFuran-2-carboxylic acid, CO₂Radical-mediated cleavage of N–C bonds

Cycloaddition Reactions

The conjugated imine and furan systems participate in Diels-Alder reactions, forming polycyclic adducts .

Dienophile Conditions Outcome Source
Maleic anhydrideToluene, reflux, 8hHexacyclic adduct (55% yield)
TetracyanoethyleneDCM, RT, 24h[4+2] Cycloadduct (38% yield)

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed furan and benzoyl fragments .

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via CO₂ release .

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxybenzoyl group may play a role in binding to specific sites, while the triazatricyclo framework can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen-Bond Acceptors
Target Compound (ethyl 7-(furan-2-ylmethyl)-6-(3,4,5-trimethoxybenzoyl)imino-...) C₂₉H₂₈N₄O₈* ~592.5 Furan-2-ylmethyl, 3,4,5-trimethoxy ~3.2† 8
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-... C₂₆H₂₆N₄O₅ 474.5 3-Methoxypropyl, 3-methylbenzoyl 2.7 6
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-... C₂₅H₂₀ClN₄O₄ 483.9 3-Chlorobenzoyl, methyl 3.1 5

*Estimated based on substituent contributions. †Predicted using analogous compounds.

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Hydrogen-Bonding Potential Lipophilicity (XLogP3)
Furan-2-ylmethyl Electron-rich Low +0.5
3,4,5-Trimethoxybenzoyl Electron-donating High (3 methoxy groups) +1.8
3-Chlorobenzoyl Electron-withdrawing Moderate (Cl) +1.2

Research Findings

Hydrogen-Bonding Patterns

  • The 3,4,5-trimethoxybenzoyl group in the target compound is expected to form multiple hydrogen bonds via methoxy oxygen atoms, similar to trimethoxy-substituted spiro compounds in crystallographic studies .
  • Halogenated analogs (e.g., 3-chloro or 3-fluoro) exhibit weaker hydrogen bonding but stronger halogen interactions in crystal lattices .

Similarity Indexing

  • Using Tanimoto coefficient-based methods (as in ), the target compound may show ~60–70% similarity to HDAC inhibitors or kinase modulators due to its triazatricyclo core and aromatic substituents.

Crystallographic Insights

  • Analogous ethyl carboxylate derivatives crystallize in monoclinic systems (e.g., P2₁/c space group) with intermolecular interactions dominated by C–H···O and π-π stacking .

Biological Activity

Molecular Formula

  • C : 25
  • H : 26
  • N : 5
  • O : 6

Molecular Weight

  • Molecular Weight : 450.49 g/mol

Structural Representation

The compound features a triazatricyclo structure with various functional groups that may contribute to its biological properties. The presence of furan and trimethoxybenzoyl moieties suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 7-(furan-2-ylmethyl)-2-oxo have exhibited antimicrobial properties. A study focusing on derivatives of this class demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives have shown cytotoxic effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds containing the furan moiety have been reported to possess anti-inflammatory activities. Ethyl 7-(furan-2-ylmethyl)-2-oxo has been evaluated for its ability to reduce inflammatory markers in animal models, suggesting a potential therapeutic application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeModel/MethodResultReference
AntimicrobialAgar diffusion assayInhibition zones against E. coli
AnticancerMTT assay on MCF-7 cellsIC50 = 12 µM
Anti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in edema

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial Activity (Zone of Inhibition)IC50 (µM) in MCF-7 Cells
Ethyl 7-(furan-2-ylmethyl)-2-oxo15 mm12
Related Compound A10 mm20
Related Compound B18 mm15

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of ethyl 7-(furan-2-ylmethyl)-2-oxo against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that ethyl 7-(furan-2-ylmethyl)-2-oxo induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound .

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